2-chloropyrimidine-5-carbonyl Chloride

描述

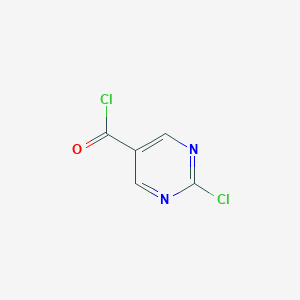

Structure

3D Structure

属性

IUPAC Name |

2-chloropyrimidine-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O/c6-4(10)3-1-8-5(7)9-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUYQWJULYXCBAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40442682 | |

| Record name | 2-Chloropyrimidine-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110099-99-5 | |

| Record name | 2-Chloropyrimidine-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-pyrimidinecarbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Role As a Versatile Synthetic Intermediate in Organic Synthesis

2-Chloropyrimidine-5-carbonyl chloride's utility as a synthetic intermediate stems from its dual reactivity. The molecule features a highly reactive acyl chloride group at the 5-position and a moderately reactive chloro substituent at the 2-position of the pyrimidine (B1678525) ring. evitachem.com This differential reactivity allows for selective and sequential reactions, providing chemists with a powerful tool to construct complex molecular architectures.

The acyl chloride at the C-5 position readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including amines, alcohols, and thiols, to form the corresponding amides, esters, and thioesters. evitachem.com This reaction is a fundamental transformation in organic synthesis, enabling the introduction of diverse functional groups and the construction of libraries of compounds for screening purposes. For instance, the reaction with various amines leads to the formation of 2-chloropyrimidine-5-carboxamides, a class of compounds that has been explored for various biological activities.

Concurrently, the chlorine atom at the C-2 position is susceptible to nucleophilic aromatic substitution (SNAr) reactions and metal-catalyzed cross-coupling reactions. While less reactive than the acyl chloride, the C-2 chloro group can be displaced by various nucleophiles, a reaction that is often facilitated by the electron-withdrawing nature of the pyrimidine ring and the carbonyl group. nih.gov Furthermore, the chloro substituent serves as a handle for modern cross-coupling methodologies, such as Suzuki and Stille couplings, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups at this position. evitachem.com This dual functionality makes this compound a highly valuable synthon for creating diverse and highly substituted pyrimidine derivatives.

The synthesis of this compound itself is typically achieved from a corresponding carboxylic acid. For example, 2-hydroxypyrimidine-5-carboxylic acid can be converted to its acyl chloride derivative through reaction with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). nih.govlibretexts.org

Contribution to Pyrimidine Chemistry Research

The application of 2-chloropyrimidine-5-carbonyl chloride has significantly contributed to the expansion of pyrimidine (B1678525) chemistry, particularly in the field of drug discovery and materials science. Its role as a building block has enabled the synthesis of numerous novel pyrimidine derivatives with a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. googleapis.comresearchgate.net

A notable area of research where this compound has proven invaluable is in the development of kinase inhibitors. researchgate.net Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. researchgate.net The pyrimidine scaffold is a common feature in many kinase inhibitors, and this compound provides a convenient starting point for the synthesis of potent and selective inhibitors. For example, a series of 2-amino-4-aryl-5-chloropyrimidines were synthesized and found to be potent inhibitors of both Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Cyclin-Dependent Kinase 1 (CDK1), two important targets in cancer therapy. nih.govorientjchem.org In another study, pyrimidine-based derivatives designed using this scaffold were identified as inhibitors of Aurora A kinase, which is involved in the stabilization of the MYC oncoprotein, a key driver in many human cancers. umich.edu

The versatility of this compound has also been exploited in the synthesis of compounds with other biological activities. For instance, derivatives have been investigated as potential anti-proliferative agents, VEGFR-2 inhibitors, and apoptotic inducers. rsc.org The ability to readily modify both the C-2 and C-5 positions allows for systematic structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds for improved potency and selectivity.

Below is a table summarizing the biological activities of some pyrimidine derivatives synthesized using this compound as a starting material or a related intermediate.

| Compound Class | Biological Target(s) | Reported Activity/Significance | Reference |

|---|---|---|---|

| 2-Amino-4-aryl-5-chloropyrimidines | VEGFR-2, CDK1 | Potent dual inhibitors with potential as anticancer agents. | nih.govorientjchem.org |

| Pyrimidine-based derivatives | Aurora A Kinase | Inhibit Aurora A kinase activity and reduce levels of cMYC and MYCN oncoproteins. | umich.edu |

| Pyrimidine-5-carbonitrile derivatives | VEGFR-2 | Showed promising cytotoxic activities against human cancer cell lines. | rsc.org |

| 2-Arylaminopyrimidine derivatives | ALK | Designed as novel Type-I 1/2 inhibitors of anaplastic lymphoma kinase (ALK) to overcome drug resistance. | nih.gov |

Historical Development in Heterocyclic Building Block Research

The importance of 2-chloropyrimidine-5-carbonyl chloride as a synthetic tool is best understood within the historical context of pyrimidine (B1678525) chemistry and the broader field of heterocyclic building blocks. The systematic study of pyrimidines began in the late 19th century, with early work focusing on the synthesis of the parent ring and its simple derivatives. nih.gov A landmark in pyrimidine synthesis was the Biginelli reaction, discovered in 1891, which provided a straightforward one-pot method for the synthesis of dihydropyrimidones. googleapis.com

Early methods for the preparation of chloropyrimidines often involved harsh conditions and lacked regioselectivity. For instance, the conversion of hydroxypyrimidines to their chloro-analogs was typically achieved using reagents like phosphorus oxychloride or phosphorus pentachloride. patsnap.com While effective, these methods could lead to mixtures of products and were not always suitable for substrates with sensitive functional groups.

The development of more functionalized and selectively reactive building blocks, such as this compound, represented a significant advancement in the field. The introduction of the carbonyl chloride function at the 5-position provided a highly reactive handle for derivatization, while the chloro group at the 2-position offered a site for further, more controlled modifications. This evolution from simple, often unreactive, heterocyclic cores to highly functionalized and versatile synthons has been a driving force in modern organic synthesis and medicinal chemistry. The ability to perform selective, high-yielding reactions on a pre-functionalized core has greatly streamlined the synthesis of complex target molecules.

The timeline below highlights key milestones in the historical development of pyrimidine chemistry, leading to the appreciation of versatile building blocks like this compound.

| Era | Key Developments | Significance | Reference |

|---|---|---|---|

| Late 19th Century | Systematic study of pyrimidines begins; Pinner synthesizes derivatives by condensing ethyl acetoacetate (B1235776) with amidines. | Establishment of the fundamental chemistry of the pyrimidine ring system. | nih.gov |

| 1891 | Pietro Biginelli discovers the one-pot synthesis of dihydropyrimidones. | Provided a simple and efficient route to a key class of pyrimidine derivatives. | googleapis.com |

| Early 20th Century | Development of methods for the synthesis of chloropyrimidines using reagents like POCl₃. | Enabled the introduction of a key functional group for further synthetic transformations, though often with limitations. | patsnap.com |

| Mid-20th Century to Present | Emergence of functionalized building blocks with multiple, selectively reactive sites, such as this compound. | Facilitated the efficient and controlled synthesis of complex, highly substituted pyrimidines for various applications, particularly in drug discovery. | evitachem.com |

Advancements in the Synthesis of this compound: A Comprehensive Overview

The chemical compound this compound is a significant building block in organic synthesis, particularly in the preparation of a variety of heterocyclic compounds with potential applications in medicinal chemistry and materials science. This article delves into the advanced synthetic methodologies for this reactive intermediate, focusing on strategic chlorination techniques, functional group interconversions, and the integration of green chemistry principles.

Derivatization Strategies and Functionalization of 2 Chloropyrimidine 5 Carbonyl Chloride

Synthesis of Pyrimidine-5-carboxamide Derivatives

The conversion of the carbonyl chloride moiety into a carboxamide is one of the most fundamental and widely utilized transformations for this compound. The resulting pyrimidine-5-carboxamide scaffold is a common feature in many biologically active molecules.

The synthesis of pyrimidine-5-carboxamides from 2-chloropyrimidine-5-carbonyl chloride is typically achieved through a nucleophilic acyl substitution reaction with a primary or secondary amine. fishersci.co.uk This reaction, often a variation of the Schotten-Baumann reaction, is generally high-yielding and proceeds rapidly under mild conditions. The process involves the attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. A base, such as triethylamine (B128534) or pyridine, is commonly added to the reaction mixture to neutralize the hydrogen chloride (HCl) gas that is formed as a byproduct. fishersci.co.ukhud.ac.uk

A variety of solvents can be employed, with aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) being common choices. fishersci.co.ukhud.ac.uk More recently, bio-based solvents such as Cyrene™ have been shown to be effective media for such amidation reactions, offering a more sustainable alternative. hud.ac.ukresearchgate.net The reaction of this compound with ammonium (B1175870) salts, specifically ammonium chloride in a solvent like N-methyl-2-pyrrolidone (NMP), can be used to synthesize the primary amide, 2-chloropyrimidine-5-carboxamide. ccspublishing.org.cn

The versatility of the amidation reaction allows for the development of a vast library of substituted pyrimidine-5-carboxamides by simply varying the amine nucleophile. Both aliphatic and aromatic amines, as well as cyclic secondary amines, can be used to generate diverse products. This strategy is crucial in medicinal chemistry for structure-activity relationship (SAR) studies, where modifying the amide substituent can significantly impact the pharmacological properties of the final compound. For instance, reacting the acyl chloride with substituted anilines, benzylamines, or piperidines leads to a range of N-substituted amides with varying steric and electronic properties. erciyes.edu.trafjbs.com

| Amine Reactant | Resulting Amide Product | Typical Reaction Conditions |

|---|---|---|

| Aniline | N-phenyl-2-chloropyrimidine-5-carboxamide | Triethylamine, Dichloromethane, 0 °C to RT fishersci.co.ukhud.ac.uk |

| Benzylamine | N-benzyl-2-chloropyrimidine-5-carboxamide | Triethylamine, Dichloromethane, 0 °C to RT hud.ac.uk |

| Pyrrolidine | (2-Chloropyrimidin-5-yl)(pyrrolidin-1-yl)methanone | Triethylamine, Cyrene™, 0 °C to RT hud.ac.uk |

| Ammonium Chloride | 2-Chloropyrimidine-5-carboxamide | N-methyl-2-pyrrolidone (NMP), 120 °C ccspublishing.org.cn |

Formation of Pyrimidine-5-carboxylate Esters

Similar to amidation, this compound can be readily converted to its corresponding carboxylate esters through reaction with an alcohol. This esterification proceeds via a nucleophilic acyl substitution mechanism. The reaction is typically performed in the presence of a non-nucleophilic base like pyridine, which not only catalyzes the reaction but also scavenges the HCl byproduct. nih.gov A wide array of alcohols, from simple alkanols like methanol (B129727) and ethanol (B145695) to more complex and sterically hindered alcohols, can be used to produce a diverse range of esters. While numerous methods exist for synthesizing pyrimidine-5-carboxylate esters from other precursors organic-chemistry.orgthieme-connect.comtandfonline.com, the direct reaction of the acyl chloride with an alcohol provides a straightforward and efficient route. organic-chemistry.org

| Alcohol Reactant | Resulting Ester Product | General Reaction Conditions |

|---|---|---|

| Methanol | Methyl 2-chloropyrimidine-5-carboxylate | Pyridine, Dichloromethane, RT |

| Ethanol | Ethyl 2-chloropyrimidine-5-carboxylate | Pyridine, Dichloromethane, RT |

| tert-Butanol | tert-Butyl 2-chloropyrimidine-5-carboxylate | Pyridine, Dichloromethane, RT |

| Phenol | Phenyl 2-chloropyrimidine-5-carboxylate | Pyridine, Dichloromethane, RT |

Thioesters, which are structural analogs of esters where the oxygen atom of the alkoxy group is replaced by sulfur, can also be synthesized from this compound. The reaction involves treating the acyl chloride with a thiol (R-SH) or an alkali metal salt of a thiol (R-SNa). wikipedia.org This transformation is an effective method for introducing sulfur-containing functionalities into the molecule. researchgate.netorganic-chemistry.org The resulting pyrimidine-5-carbothioates are valuable intermediates in their own right, for example, in peptide synthesis through native chemical ligation or for further synthetic manipulations. wikipedia.org

| Thiol Reactant | Resulting Thioester Product | General Reaction Conditions |

|---|---|---|

| Ethanethiol | S-Ethyl 2-chloropyrimidine-5-carbothioate | Base (e.g., NaH or Et3N), THF, RT wikipedia.org |

| Thiophenol | S-Phenyl 2-chloropyrimidine-5-carbothioate | Base (e.g., NaH or Et3N), THF, RT wikipedia.orgresearchgate.net |

| Benzyl Mercaptan | S-Benzyl 2-chloropyrimidine-5-carbothioate | Base (e.g., NaH or Et3N), THF, RT wikipedia.org |

Strategic Introduction of Diverse Functional Groups

The true synthetic utility of this compound lies in the ability to strategically manipulate its two reactive sites. The C2-chloro group on the pyrimidine (B1678525) ring is a key handle for introducing diversity through substitution and coupling reactions. thieme-connect.com

The chlorine atom can be displaced by various nucleophiles in an SNAr reaction. For example, it can be substituted by amines to yield 2-aminopyrimidine (B69317) derivatives. researchgate.net Furthermore, the 2-chloro position is amenable to modern cross-coupling methodologies. Palladium-catalyzed reactions, such as Suzuki or Negishi couplings, allow for the formation of new carbon-carbon bonds at this position. A common strategy involves converting a related halo-pyrimidine, such as 5-bromo-2-chloropyrimidine, into a boronic acid pinacol (B44631) ester, which then serves as a versatile partner in Suzuki coupling reactions to introduce aryl or heteroaryl groups. guidechem.com A practical, large-scale synthesis of 2-chloro-5-(pyridin-2-yl)pyrimidine (B3051977) has been developed using a Negishi cross-coupling between 5-iodo-2-chloropyrimidine and an in-situ prepared pyridylzinc chloride. acs.org

These reactions can be performed in a sequential manner with the derivatization of the carbonyl chloride. For example, one could first perform an amidation reaction at the 5-position to install a desired side chain, and then subsequently execute a Suzuki coupling at the 2-position to build a more complex molecular architecture. This orthogonal reactivity makes this compound a powerful intermediate for constructing highly functionalized pyrimidine-based compounds.

Synthesis of Fused Pyrimidine Systems

The derivatives of this compound are valuable intermediates for the synthesis of fused heterocyclic systems. These bicyclic structures are of great interest in medicinal chemistry as they often exhibit enhanced biological activity and unique pharmacological profiles. The strategy involves a two-step process: first, a selective functionalization at either the C-2 or C-5 position to install a side chain containing a reactive functional group, followed by an intramolecular cyclization reaction.

For example, the C-5 carbonyl group can be used as an anchor to build a precursor for cyclization. A classic approach analogous to the Claisen-Schmidt condensation can be envisioned. mdpi.com First, the C-5 carbonyl chloride can be converted to a methyl ketone. This ketone then possesses an active methylene (B1212753) group that can be condensed with various electrophiles or can be designed to react with the C-2 position.

A general route could involve:

Selective reaction at C-5: The carbonyl chloride is reacted with a nucleophile that contains a second, masked reactive site (e.g., a protected amine, a nitrile, or an active methylene precursor).

Modification at C-2: The chlorine at C-2 is then substituted or modified.

Intramolecular Cyclization: The two introduced side chains at C-2 and C-5 are induced to react with each other, forming a new fused ring.

Alternatively, a bifunctional nucleophile can be used to react sequentially at both C-5 and C-2 to form a fused ring system in a one-pot or stepwise fashion.

The table below outlines potential fused pyrimidine systems that could be synthesized from this compound derivatives.

| Fused System | Synthetic Strategy |

| Thieno[2,3-d]pyrimidines | React C-5 with an α-mercapto ketone or ester, followed by intramolecular cyclization involving the C-2 position. |

| Pyrido[2,3-d]pyrimidines | Condense a C-5 derivative (e.g., an amide) with a 1,3-dicarbonyl compound or equivalent. |

| Pyrimido[4,5-d]pyrimidines | React the C-2 position with an amino-substituted nucleophile, and the C-5 position with a one-carbon synthon (e.g., formamide), followed by cyclization. |

| Furo[2,3-d]pyrimidines | React C-5 with an α-hydroxy ketone, followed by intramolecular cyclization. |

This modular approach allows for the construction of a wide variety of complex heterocyclic scaffolds from a single, versatile starting material.

Applications in Advanced Chemical Research

Medicinal Chemistry and Pharmaceutical Development Research

The pyrimidine (B1678525) scaffold is a privileged structure in medicinal chemistry, found in numerous natural and synthetic compounds with a broad spectrum of pharmacological effects. researchgate.netnih.gov The title compound, 2-chloropyrimidine-5-carbonyl chloride, serves as a key reagent in this field, enabling the construction of novel pyrimidine-based therapeutic candidates. Its utility stems from the two reactive sites: the acyl chloride at position 5 and the chloro group at position 2. The acyl chloride is highly reactive towards nucleophiles like amines and alcohols, readily forming stable amide and ester linkages, respectively. The chlorine atom at the 2-position can also be displaced by various nucleophiles, allowing for further molecular diversification. nih.govnih.gov

Intermediate in Biologically Active Compound Synthesis

This compound is primarily utilized as a crucial intermediate in the multi-step synthesis of biologically active compounds. Its structural counterpart, 2-chloropyrimidine-5-carboxylic acid, is also widely documented as a drug intermediate for creating active pharmaceutical ingredients. medchemexpress.comsigmaaldrich.com The acyl chloride group (–COCl) is a key functional group that facilitates the covalent linking of the pyrimidine core to other molecular fragments.

A primary application is in the synthesis of bioactive carboxamides. The condensation reaction of this compound with various primary or secondary amines leads to the formation of N-substituted pyrimidine-5-carboxamides. This reaction is fundamental in creating libraries of compounds for screening, where the properties of the final molecule can be systematically altered by changing the amine component. This approach is a cornerstone of modern drug discovery, allowing for the exploration of structure-activity relationships (SAR). nih.govnih.gov

Precursor for Drug Discovery Programs

The value of this compound as a precursor in drug discovery programs cannot be overstated. Drug discovery often involves the synthesis and screening of large numbers of diverse molecules to identify a "hit" compound with desired biological activity. mdpi.com This compound is an ideal starting material for creating such libraries due to its predictable reactivity and the established biological significance of the pyrimidine core. nih.govnih.gov

By using this precursor, medicinal chemists can divergently synthesize a multitude of derivatives. For instance, reacting the acyl chloride with a panel of different amines or alcohols generates a library of amides or esters. Subsequently, the chlorine at the 2-position can be substituted with another set of nucleophiles, exponentially increasing the number of unique compounds generated from a single precursor. This strategy accelerates the discovery of molecules with potential as anticancer, anti-inflammatory, or antimicrobial agents. nih.govnih.gov

Development of Pyrimidine-Containing Therapeutic Agents

The pyrimidine nucleus is a fundamental component of many therapeutic agents, valued for its role in cellular processes and its ability to interact with a variety of biological targets. nih.gov Research has leveraged precursors like this compound to develop novel drugs across several therapeutic areas.

Chloropyrimidines have been identified as a promising class of antimicrobial agents. nih.gov Research into pyrimidine derivatives has yielded compounds with significant in vitro activity against pathogenic bacteria, including virulent strains of Mycobacterium tuberculosis. nih.gov The synthesis of these potent agents often involves the strategic modification of the pyrimidine ring, a process facilitated by reactive intermediates like this compound.

For example, studies have described the synthesis of pyrimidine derivatives with appended aryl, heteroaryl, and alkylthio substituents, which exhibit potent antimycobacterial activity. nih.gov The ability to form a stable carboxamide linkage from the 5-position is crucial in developing such compounds.

Table 1: Antimicrobial Activity of Select Pyrimidine Derivatives

| Compound ID | Target Organism | Activity (MIC) | Citation |

|---|---|---|---|

| 3c, 3h, 3o | Mycobacterium tuberculosis | 0.75 µg/mL | nih.gov |

| 3i | Mycobacterium tuberculosis | 0.75 µg/mL | nih.gov |

| 3i | Escherichia coli | 12.5 µg/mL | nih.gov |

This table presents data for pyrimidine derivatives, illustrating the potential of compounds synthesized from chloropyrimidine precursors.

Pyrimidine derivatives are extensively investigated for their anti-inflammatory properties, often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme. nih.govmdpi.com Overproduction of prostaglandins (B1171923) like PGE2 by COX-2 is a hallmark of many inflammatory conditions. frontiersin.org

Specific research has focused on 2-chloropyrimidine (B141910) derivatives for their potential as COX-2 inhibitors. In one study, a series of 2-chloropyrimidines was synthesized by reacting 2,4,6-trichloropyrimidine (B138864) with aromatic amines or amides. These compounds were then evaluated for their anti-inflammatory potential using a carrageenan-induced paw edema model in mice, demonstrating the therapeutic relevance of this chemical class. nih.gov The pyrimidine-5-carbonyl moiety, readily introduced using its acyl chloride precursor, is a common feature in molecules designed to target enzymes like COX-2 and 5-lipoxygenase (5-LOX). nih.govfrontiersin.org

Table 2: COX-2 Inhibitory Activity of Pyrimidine Derivatives

| Compound ID | Target | Activity (IC₅₀) | Standard Drug | Citation |

|---|---|---|---|---|

| Derivative 5 | COX-2 | 0.04 ± 0.09 µmol | Celecoxib (0.04 ± 0.01 µmol) | nih.gov |

| Derivative 6 | COX-2 | 0.04 ± 0.02 µmol | Celecoxib (0.04 ± 0.01 µmol) | nih.gov |

This table highlights the potent and selective COX-2 inhibition by pyrimidine derivatives, a key strategy in developing modern anti-inflammatory drugs.

Antiviral Research: The pyrimidine ring is a core component of nucleosides, making it a structure of immense interest in antiviral research. Many 5-substituted pyrimidine nucleoside analogues exhibit potent and selective activity against various viruses. nih.gov The synthesis of these analogues often requires a C-5 substituted pyrimidine precursor. The carbonyl group at position 5, which can be derived from this compound, serves as a chemical handle to introduce the side chains necessary for antiviral activity.

Antituberculosis Investigations: Tuberculosis remains a global health crisis, and new drugs with novel mechanisms of action are urgently needed. nih.gov Pyrimidine-based compounds have emerged as a promising area of antitubercular drug discovery. nih.gov High-throughput screening campaigns have identified pyrimidine carboxamides as potent inhibitors of Mycobacterium tuberculosis. nih.gov Follow-up structure-activity relationship (SAR) studies, which involve synthesizing numerous analogues to optimize potency and physicochemical properties, rely on versatile building blocks. The synthesis of antitubercular 2-pyrazolylpyrimidinones has been described, involving the reaction of a dichloropyrimidine intermediate, highlighting the importance of halo-substituted pyrimidines in this research area. nih.gov The development of 6-dialkylaminopyrimidine carboxamides with potent antitubercular activity further underscores the value of the pyrimidine-5-carboxamide scaffold, which is directly accessible from this compound. nih.gov

Anticancer Research Platforms

The pyrimidine scaffold is a fundamental structural motif in a vast number of biologically active compounds, including several established anticancer drugs. Consequently, the development of novel pyrimidine derivatives remains a significant focus in medicinal chemistry. This compound serves as an important precursor in the synthesis of potential new anticancer agents, particularly inhibitors of key enzymes involved in cancer progression like Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2). evitachem.com

The compound's utility lies in its ability to act as a versatile building block. evitachem.com The carbonyl chloride group can readily react with various nucleophiles, such as amines, to form stable amide bonds, while the chlorine atom on the pyrimidine ring can be substituted or participate in cross-coupling reactions to introduce further molecular diversity. This dual reactivity is exploited by researchers to create libraries of novel compounds for screening.

For instance, research into new pyrimidine-5-carbonitrile derivatives as inhibitors of EGFR has shown significant promise. Although not always starting directly from this compound, the resulting structures highlight the importance of the substituted pyrimidine core in achieving high potency against cancer cell lines such as HepG2, A549, and MCF-7. Similarly, novel pyrimidine-5-carbonitrile hybrids have been synthesized and identified as potent and selective COX-2 inhibitors, a key target in both inflammation and cancer.

The strategic value of this compound is its capacity to facilitate the synthesis of such complex pyrimidine-based structures, enabling the exploration of new chemical space in the quest for more effective and selective anticancer therapies.

Table 1: Examples of Biologically Active Pyrimidine Scaffolds in Anticancer Research

| Pyrimidine Derivative Class | Target Enzyme(s) | Potential Therapeutic Application |

| Pyrimidine-5-carbonitriles | EGFR | Non-small cell lung cancer, Breast cancer |

| Thienopyrimidines | EGFR, VEGFR-2 | Breast cancer, Colorectal cancer |

| Pyrimidine-based hybrids | COX-2 | Anti-inflammatory, Anticancer |

Agrochemical Research and Development

The development of novel and effective agrochemicals is critical for global food security. Pyrimidine-based compounds have a long history of use in this sector, exhibiting a broad range of biological activities. This compound is a valuable intermediate in the synthesis of new potential herbicides, pesticides, and fungicides due to its reactivity with various nucleophiles. evitachem.com

Synthesis of Potential Herbicidal Agents

The pyrimidine structure is a key component in several commercial herbicides. Research in this area focuses on creating new molecules that can overcome weed resistance and have improved environmental profiles. For example, pyrimidinyloxy benzene (B151609) derivatives have been patented as herbicidal compounds. The synthesis of such molecules often involves the coupling of a substituted pyrimidine with a phenolic component. The reactive nature of this compound makes it an ideal starting point for creating a diverse range of pyrimidine-based ethers and other derivatives for herbicidal screening.

Development of Pesticidal Compounds

The control of insect pests is another major application of pyrimidine-based chemistry. Novel insecticides are continuously sought to manage resistance and improve safety for non-target organisms. Research has shown that derivatives of related heterocyclic compounds like 2-chloropyridine (B119429) are used to generate insecticides. The pyrimidine core of this compound offers a scaffold that can be elaborated to produce compounds with potential insecticidal activity, for example, by creating novel sulfonamide derivatives which have shown promise in this area.

Precursor for Fungicide Research

Fungal pathogens pose a significant threat to crop yields. Pyrimidine derivatives are a well-established class of fungicides, with commercial products like pyrimethanil (B132214) being widely used. However, the emergence of resistant fungal strains necessitates the development of new fungicidal agents. Research has demonstrated that novel 6-aryloxy-4-chloro-2-phenylpyrimidines exhibit significant fungicidal activity. The synthesis of these and similar compounds can be facilitated by using reactive pyrimidine precursors like this compound to introduce the necessary chemical functionalities.

Table 2: Application of Pyrimidine Derivatives in Agrochemicals

| Agrochemical Class | Example of Pyrimidine-Based Compound Class | Mode of Action (Example) |

| Herbicides | Pyrimidinyloxy benzene derivatives | Inhibition of specific plant enzymes |

| Pesticides | Pyrimidine-based sulfonamides | Disruption of insect nervous system |

| Fungicides | Aryloxypyrimidines | Inhibition of fungal metabolic pathways |

Material Science Research

The pyrimidine ring, with its electron-deficient nature, is a potentially useful component in the design of advanced materials with specific electronic or photophysical properties. While research into the direct application of this compound in this field is not extensively documented in publicly available literature, the properties of related compounds suggest potential avenues for exploration.

Precursors for Advanced Materials

Research into advanced materials has utilized pyrimidine derivatives for various applications. For example, other functionalized pyrimidines have been used in the synthesis of ligands for iridium complexes, which are employed in the fabrication of highly efficient Organic Light-Emitting Diodes (OLEDs). The electron-withdrawing properties of the pyrimidine ring can be beneficial in tuning the energy levels of these materials.

Furthermore, the dual reactivity of this compound could theoretically be exploited in the synthesis of functional polymers. The carbonyl chloride and chloro-pyrimidine moieties could serve as anchor points to incorporate the pyrimidine unit into a polymer backbone or as a pendant group, potentially influencing the polymer's conductivity, thermal stability, or optical properties. However, specific studies detailing the use of this compound as a monomer or precursor for such advanced materials are not widely reported.

Development of Specific Electronic or Optical Properties

The pyrimidine core is an intrinsically electron-deficient (π-deficient) system. researchgate.net This characteristic is fundamental to its use in the construction of materials with tailored electronic and optical functionalities. When the pyrimidine ring is connected to electron-donating groups, it can create a "push-pull" system, where electron density is polarized across the molecule. This intramolecular charge transfer (ICT) is a key mechanism for generating nonlinear optical (NLO) effects and influencing the photophysical properties of a material, such as fluorescence. researchgate.netnih.gov

Derivatives of this compound, particularly pyrimidine-5-carboxamides, have been the subject of theoretical studies to explore these properties. The carbonyl chloride group is readily converted into a carboxamide through reaction with a primary or secondary amine. This reaction allows for the introduction of a wide variety of substituents, thereby tuning the electronic and optical characteristics of the final molecule.

Detailed Research Findings

Computational studies using Density Functional Theory (DFT) have been employed to investigate the electronic and NLO properties of various pyrimidine-5-carboxamide derivatives. researchgate.net These theoretical analyses provide insight into how molecular structure correlates with potential applications in materials science.

Electronic Properties: The electronic character of these molecules is often described by the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals (the HOMO-LUMO gap) is an indicator of the molecule's reactivity and its electronic transition properties. A smaller gap generally corresponds to easier electronic excitation. Theoretical calculations for a series of pyrimidine-5-carboxamides have determined these values, providing a basis for selecting candidates for specific electronic applications. researchgate.net

Table 1: Theoretical Electronic Properties of Sample Pyrimidine-5-Carboxamide Derivatives

| Derivative | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Series A, Compound 1 | -6.58 | -2.15 | 4.43 |

| Series A, Compound 2 | -6.49 | -2.21 | 4.28 |

| Series B, Compound 1 | -7.01 | -1.98 | 5.03 |

| Series B, Compound 2 | -6.95 | -2.05 | 4.90 |

Nonlinear Optical (NLO) Properties: Materials with significant NLO properties are crucial for applications in optical communications, data storage, and optical computing. jhuapl.edu The NLO response of a molecule is quantified by its hyperpolarizability (β). Theoretical calculations have shown that pyrimidine-5-carboxamide derivatives can possess notable NLO properties. researchgate.net The total molecular hyperpolarizability of these compounds has been compared to that of urea, a standard reference material for NLO studies. Such investigations indicate that specific pyrimidine derivatives could be promising candidates for the development of new NLO materials. researchgate.netrsc.org

Table 2: Calculated First Hyperpolarizability (β) of Sample Pyrimidine-5-Carboxamide Derivatives

| Derivative | First Hyperpolarizability (β) (10⁻³⁰ esu) |

|---|---|

| Series A, Compound 1 | 5.89 |

| Series A, Compound 2 | 6.45 |

| Series B, Compound 1 | 4.92 |

| Series B, Compound 2 | 5.11 |

| Urea (Reference) | 0.37 |

These research findings underscore the potential of using this compound as a scaffold. By reacting it with different amines to form a library of pyrimidine-5-carboxamides, chemists can systematically modify the molecular structure to optimize electronic and NLO properties for specific technological applications. The combination of the electron-deficient pyrimidine core with various electron-donating or -withdrawing groups via the carboxamide linkage provides a powerful strategy for the molecular engineering of advanced materials. jhuapl.edu

Computational and Theoretical Studies on 2 Chloropyrimidine 5 Carbonyl Chloride

Molecular Modeling and Docking Studies of Derivatives

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is crucial for understanding how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme. While specific docking studies on 2-chloropyrimidine-5-carbonyl chloride are not extensively documented in publicly available literature, the broader class of pyrimidine (B1678525) derivatives is a frequent subject of such investigations due to their wide range of pharmacological activities. researchgate.net

Researchers often synthesize a series of derivatives from a parent compound like this compound and then use computational docking to screen them against known biological targets. For instance, studies on various pyrimidine compounds have involved docking them with proteins like Fatty Acid Amide Hydrolase (FAAH) to predict their binding affinity and mode of interaction. researchgate.net These studies help in identifying which derivatives are most likely to be active, thereby prioritizing synthetic and testing efforts. The process typically involves assessing how well the molecule fits into the active site of the protein and evaluating parameters like binding energy and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Table 1: Example of Protein Targets for Pyrimidine Derivative Docking Studies

| Protein Target | Abbreviation | Potential Therapeutic Area | Study Focus |

| Fatty Acid Amide Hydrolase | FAAH | Pain, Inflammation | To predict binding affinity and interaction modes of pyrimidine compounds. researchgate.net |

| Tyrosine Kinase | - | Cancer | To investigate the inhibition potential of novel pyrimidine-based compounds. |

| Dihydrofolate Reductase | DHFR | Antimicrobial, Anticancer | To design pyrimidine derivatives as potent inhibitors. |

These computational screening results guide the rational design of new, more potent, and selective molecules. The insights gained from the interactions of the pyrimidine core and its substituents are crucial for optimizing the pharmacological profile of the derivatives.

Quantum Chemical Calculations of Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. jocpr.com For this compound, these methods can elucidate the distribution of electron density, the energies of molecular orbitals, and various reactivity descriptors. A common approach involves geometry optimization using methods like B3LYP with a suitable basis set, such as 6-311++G(d,p), to find the most stable molecular structure. jocpr.combohrium.com

Key parameters derived from these calculations include:

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor, typically blue) and nucleophilic (electron-rich, typically red) sites. For this compound, the carbonyl carbon and the carbon atom attached to the chlorine on the pyrimidine ring are expected to be highly electrophilic, making them susceptible to nucleophilic attack.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge transfer and intramolecular interactions. bohrium.com For a molecule like this compound, NBO can quantify the delocalization of electron density and the hyperconjugative interactions between orbitals, which stabilize the molecule and influence its reactivity. For example, studies on the related compound 2-amino 5-chloropyridine have shown that substitutions can induce strong conjugative interactions within the ring. bohrium.com

Table 2: Typical Parameters in Quantum Chemical Calculations for Aromatic Halides

| Parameter | Description | Typical Method/Basis Set | Relevance to Reactivity |

| Geometry Optimization | Finding the lowest energy (most stable) conformation of the molecule. | DFT (e.g., B3LYP) / 6-311++G(d,p) | Provides the foundational structure for all other calculations. jocpr.com |

| Vibrational Frequencies | Calculation of infrared and Raman spectra to confirm the structure is a true minimum. | DFT (e.g., B3LYP) / 6-311++G(d,p) | Helps in experimental characterization and confirms stability. jocpr.com |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | DFT, Time-Dependent DFT | A smaller gap indicates higher polarizability and greater chemical reactivity. bohrium.com |

| MEP Analysis | Visualization of the electrostatic potential on the electron density surface. | Calculated from optimized geometry | Identifies sites for electrophilic and nucleophilic attack. |

| NBO Analysis | Study of intramolecular charge transfer and bonding interactions. | NBO Program within a quantum chemistry package | Explains stability arising from hyperconjugation and charge delocalization. bohrium.com |

These theoretical calculations provide a quantitative basis for understanding the inherent reactivity of this compound, guiding its use in chemical synthesis.

Reaction Mechanism Predictions via Computational Methods

Beyond static reactivity, computational methods can be used to model the entire course of a chemical reaction, predicting pathways and transition states. For this compound, which has two reactive sites (the acyl chloride and the 2-chloro position on the pyrimidine ring), computational chemistry can predict which site is more likely to react under specific conditions and elucidate the mechanism.

The most common reaction of the acyl chloride group is nucleophilic acyl substitution. Computational modeling of this process would involve:

Locating Reactants and Products: The geometries of the starting materials (this compound and a nucleophile) and the final products are optimized.

Mapping the Potential Energy Surface: The reaction pathway is explored to find the transition state (TS)—the highest energy point along the reaction coordinate. The structure of the TS provides critical information about the geometry of the reacting molecules at the moment of bond-making and bond-breaking.

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy barrier. A lower activation energy indicates a faster reaction.

Future Research Directions and Emerging Methodologies

Exploration of Novel Catalytic Systems for Transformations

The reactivity of the two chlorine atoms in 2-chloropyrimidine-5-carbonyl chloride offers a rich platform for selective functionalization. Future research will likely focus on developing more efficient and selective catalytic systems to control these transformations.

Palladium-catalyzed cross-coupling reactions have already been established as a powerful tool for modifying pyrimidine (B1678525) scaffolds. acs.org Future work could explore a wider range of palladium catalysts, including those with bulky N-heterocyclic carbene (NHC) ligands, which have shown unique C2-selectivity in the cross-coupling of 2,4-dihalopyrimidines. figshare.comfigshare.com This could enable the selective functionalization of the C2 position of this compound, a transformation that is often challenging. Hiyama cross-couplings using organosilanes in the presence of copper co-catalysts also present a promising avenue for creating C-C bonds at the C2 position with good functional group tolerance. researchgate.net

Beyond palladium, the exploration of other transition metal catalysts, such as nickel, copper, and iron, could offer alternative and more sustainable approaches. Iron-catalyzed C-H activation, for example, represents a greener alternative for the synthesis of functionalized pyrimidines. organic-chemistry.org

Organocatalysis is another burgeoning field with significant potential. youtube.com Small organic molecules can be used to catalyze reactions under mild conditions, offering a metal-free approach to pyrimidine synthesis and modification. conicet.gov.ar For instance, proline and its derivatives have been successfully employed in asymmetric aldol (B89426) reactions to create chiral pyrimidine-containing molecules. chemtube3d.com Future research could focus on designing specific organocatalysts for the selective transformation of this compound.

| Catalyst Type | Potential Application for this compound | Key Advantages |

| Palladium (Pd) Catalysts | Selective C2 and C5 functionalization via cross-coupling reactions (e.g., Suzuki, Negishi, Hiyama). acs.orgresearchgate.net | High efficiency, broad substrate scope, well-established methodologies. |

| Copper (Cu) Catalysts | Co-catalyst in cross-coupling reactions, potential for C-N and C-S bond formation. | Lower cost than palladium, unique reactivity. |

| Iron (Fe) Catalysts | C-H activation for direct functionalization. organic-chemistry.org | Abundant, low toxicity, environmentally benign. |

| Organocatalysts | Asymmetric transformations, metal-free synthesis. conicet.gov.archemtube3d.com | Mild reaction conditions, enantioselective control, sustainability. |

Development of Stereoselective Synthetic Pathways

The synthesis of chiral molecules is of paramount importance in drug discovery, as different enantiomers of a drug can have vastly different biological activities. Developing stereoselective synthetic pathways for derivatives of this compound is a critical area for future research.

One promising approach is asymmetric catalysis, which utilizes chiral catalysts to favor the formation of one enantiomer over the other. This can involve the use of chiral metal complexes or organocatalysts. For example, rhodium-catalyzed [4+2] cycloadditions have been used to create chiral pyrimidinones (B12756618) with high enantioselectivity. mdpi.com The application of similar strategies to reactions involving this compound could lead to the synthesis of novel chiral pyrimidine derivatives.

Another strategy is the use of chiral auxiliaries. In this method, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. The auxiliary can then be removed to yield the desired enantiomerically enriched product. This approach has been used in the enantioselective synthesis of pyrrole-pyrimidine ring structures. researchgate.net

The synthesis of inherently chiral macrocycles containing pyrimidine units also presents an interesting research direction. acs.org These molecules possess chirality due to their three-dimensional structure, and their synthesis and resolution can lead to novel compounds with unique properties.

Integration with Flow Chemistry and High-Throughput Screening

Modern drug discovery and process development rely heavily on automation and miniaturization to accelerate the pace of research. The integration of this compound chemistry with flow chemistry and high-throughput screening (HTS) is a key area for future development.

Flow chemistry , where reactions are performed in continuous-flow reactors, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for seamless multi-step synthesis. researchgate.netmdpi.com The synthesis of various heterocyclic compounds, including pyrimidines, has been successfully demonstrated in flow reactors. researchgate.netmdpi.comnih.gov Applying this technology to reactions involving this compound could enable the rapid and efficient production of libraries of derivatives for screening purposes.

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for biological activity. nih.govthermofisher.com The development of DNA-encoded libraries (DELs) has further revolutionized this field, enabling the screening of billions of compounds at once. nih.govacs.org By incorporating this compound into the design of DELs, researchers can rapidly explore a vast chemical space to identify potent and selective inhibitors for various biological targets.

| Technology | Application for this compound | Key Benefits |

| Flow Chemistry | Rapid and efficient synthesis of derivative libraries. researchgate.netmdpi.com | Improved safety, enhanced reaction control, scalability, automation. researchgate.net |

| High-Throughput Screening (HTS) | Rapid identification of biologically active derivatives. nih.gov | Increased screening capacity, accelerated hit identification. |

| DNA-Encoded Libraries (DELs) | Exploration of vast chemical space to find novel inhibitors. nih.govacs.org | Access to billions of compounds, efficient hit discovery. |

Expanding Bioactivity Profiling and Structure-Activity Relationship (SAR) Studies

Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netorientjchem.orgnih.gov Future research on this compound derivatives will undoubtedly focus on expanding their bioactivity profiling and conducting detailed structure-activity relationship (SAR) studies.

The pyrimidine scaffold is a key component of many enzyme inhibitors, including dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors and N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors. nih.govacs.org SAR studies on pyrimidine-based inhibitors have shown that the nature and position of substituents on the pyrimidine ring are crucial for their potency and selectivity. nih.govacs.orgfrontiersin.org For example, in the case of DHODH inhibitors, the presence of a carboxylic acid group at the 6-position is essential for activity, while there is a steric limitation for substituents at the 5-position. nih.gov

By systematically modifying the substituents at the C2 and C5 positions of the pyrimidine ring of this compound, researchers can generate libraries of compounds for screening against a wide range of biological targets. This will not only help in identifying new lead compounds for drug development but also provide valuable insights into the SAR of pyrimidine derivatives.

| Target Class | Example | Potential for this compound Derivatives |

| Enzyme Inhibitors | Dihydroorotate Dehydrogenase (DHODH), N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), Kinases. nih.govacs.orgfrontiersin.org | Development of novel inhibitors for cancer, inflammatory diseases, and neurological disorders. |

| Antimicrobial Agents | Antibacterial, Antifungal. biointerfaceresearch.comnih.gov | Discovery of new agents to combat infectious diseases and antimicrobial resistance. |

| Antiviral Agents | Inhibition of viral replication. nih.gov | Development of new treatments for viral infections. |

常见问题

Q. How can computational modeling guide the design of this compound derivatives for targeted drug discovery?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。